benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
Description
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a coumarin-derived compound characterized by a benzyl ester group at the 5-position, a methyl substituent at the 7-position, and a phenyl group at the 4-position of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
InChI |
InChI=1S/C25H20O5/c1-17-12-21(28-16-24(27)29-15-18-8-4-2-5-9-18)25-20(19-10-6-3-7-11-19)14-23(26)30-22(25)13-17/h2-14H,15-16H2,1H3 |
InChI Key |
NTNYHOJHHHRGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced chromen-2-one cores, and various ester derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Coumarin-Based Esters
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester (Compound 2, ) :
- Substituents : Ethoxycarbonylmethoxy (5-position), methyl ester (4-acetic acid).
- Synthesis : Derived from (7-hydroxycoumarin) via alkylation with ethyl bromoacetate.
- Key Differences : The absence of a benzyl group reduces molecular weight (MW: ~318 g/mol vs. ~402 g/mol for the target compound). Ethoxycarbonylmethoxy may confer higher polarity, impacting solubility .
- Ethyl 2-((6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetate (): Substituents: Pyrrolizinyl core with 4-methylbenzoyl and phenyl groups. Synthesis: Condensation of ethyl oxalyl monochloride with a pyrrolizine precursor.
2.1.2 Benzyl Ester Derivatives
- Benzyl phenyl acetate (): Structure: Simple benzyl ester of phenylacetic acid. Properties: Boiling point 317–319°C, solubility in ethanol (33% w/w), refractive index 1.553–1.556.
Physicochemical Properties
- Solubility Trends: Benzyl esters (e.g., ) exhibit moderate ethanol solubility, while ethoxycarbonylmethoxy derivatives () may have higher polarity. The target compound’s lipophilicity (due to 4-phenyl and benzyl groups) likely reduces water solubility .
Crystallographic and Computational Analysis
Biological Activity
Benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antimicrobial and anticancer properties. This particular compound has garnered attention for its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H20O5 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | benzyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate |
| InChI Key | NTNYHOJHHHRGPX-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral effects. It is believed to interfere with viral replication processes, making it a candidate for further development in antiviral therapies.
Anticancer Potential
Recent studies have highlighted the antiproliferative effects of this compound on several cancer cell lines. The compound induces apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed an IC50 value of approximately 15 μM, indicating that the compound effectively reduces cell viability at this concentration. Further analysis showed that treatment with the compound resulted in increased levels of ROS and activation of caspase pathways, confirming its role in inducing apoptosis.
Neuroprotective Effects
This compound has also been studied for its potential neuroprotective properties. It exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
Research Findings on Neuroprotection
In a study focused on neuroprotective effects, the compound demonstrated an IC50 value of 20 nM against AChE, showcasing its potency compared to standard AChE inhibitors like donepezil (IC50 = 6 nM). The compound also exhibited antioxidant properties, protecting neuronal cells from oxidative stress-induced damage.
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as AChE and bacterial DNA gyrase, leading to inhibition.
- Reactive Oxygen Species Generation : It promotes oxidative stress within cells, particularly in cancer cells, leading to apoptosis.
- Neuroprotective Pathways : By inhibiting AChE, it enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
Q & A
Q. What are the recommended synthetic routes for benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate?
The synthesis typically involves coupling a pre-functionalized coumarin core with an acetoxybenzyl group. A validated approach includes:
- Step 1 : Prepare the 7-methyl-4-phenylcoumarin scaffold via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
- Step 2 : Introduce the acetoxy group at position 5 via nucleophilic substitution or Mitsunobu reaction. For example, react the hydroxylated coumarin intermediate with benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
- Alternative enzymatic route : Use immobilized lipases (e.g., Novozym®435) for transesterification to form the benzyl ester, optimizing parameters like solvent (n-heptane), stirring rate (300 rpm), and acyl donor (vinyl acetate) .
Q. How can the purity and structural integrity of this compound be confirmed?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 7-methyl singlet at δ ~2.4 ppm, benzyl ester protons at δ ~5.1 ppm).
- IR : Verify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and lactone (coumarin) C=O at ~1700 cm⁻¹.
- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ peaks.
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?
Challenges include:
- Disordered solvent molecules : Use PART instructions in SHELXL to model partial occupancy .
- Twinned crystals : Apply TWIN/BASF commands for twin-law refinement, leveraging SHELXL’s robust handling of high-symmetry space groups .
- Hydrogen bonding networks : Analyze graph-set patterns (e.g., R₂²(8) motifs) to validate intermolecular interactions using WinGX/ORTEP visualizations .
Q. How to design kinetic studies for reactions involving this coumarin derivative?
- Substrate optimization : Screen acyl donors (e.g., vinyl acetate vs. ethyl acetate) and solvents (n-heptane vs. toluene) to maximize conversion rates .
- Ping-Pong kinetic model : Derive parameters (Vₘₐₓ, Kₘ) via nonlinear regression of initial rate data under varying substrate concentrations. Account for competitive inhibition by benzyl alcohol .
- Data validation : Use statistical tools (e.g., F-test, residual plots) to identify outliers in time-course experiments.
Q. How can hydrogen bonding patterns influence the compound’s solid-state properties?
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
- Case study : If NMR suggests a planar coumarin core but X-ray shows puckering, re-examine solvent-induced conformational changes via DFT calculations (B3LYP/6-31G* level).
- Validation : Cross-reference torsion angles (e.g., C5–O–CH₂–COO) from crystallography with NMR-derived NOE restraints .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
